molecular formula C7H13Cl2N3O2 B6276742 {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride CAS No. 2763777-50-8

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride

Cat. No.: B6276742
CAS No.: 2763777-50-8
M. Wt: 242.10 g/mol
InChI Key: DPLODNOXCYWJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride is a heterocyclic compound featuring a pyrazolo-oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-amino-5H-pyrazolo[3,2-b][1,3]oxazine with methanol in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride is unique due to its specific pyrazolo-oxazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2763777-50-8

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

IUPAC Name

(6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol;dihydrochloride

InChI

InChI=1S/C7H11N3O2.2ClH/c8-5-2-10-7(12-4-5)1-6(3-11)9-10;;/h1,5,11H,2-4,8H2;2*1H

InChI Key

DPLODNOXCYWJOU-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=NN21)CO)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.